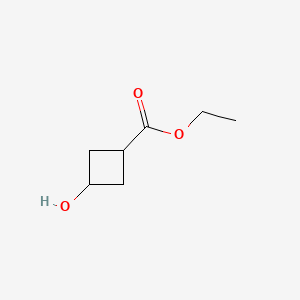

Ethyl 3-hydroxycyclobutanecarboxylate

Description

Ethyl 3-hydroxycyclobutanecarboxylate (CAS No. 17205-02-6) is a cyclobutane-derived ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . Its structure features a hydroxyl group at the 3-position of the cyclobutane ring and an ethyl ester moiety at the 1-position. Key identifiers include:

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-6(8)4-5/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVUZBJHOAPDGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938085 | |

| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17205-02-6, 160351-88-2 | |

| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl rac-(1R,3R)-3-hydroxycyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Physical and Spectral Properties

- Collision Cross-Section (CCS) : Predicted values range from 127.7 Ų ([M-H]⁻) to 135.8 Ų ([M+Na]+), useful for mass spectrometry identification .

- Solubility : Moderate solubility in polar solvents (e.g., DMF, EtOAc) due to the hydroxyl and ester groups .

- Hazards : Classified with warnings (H302, H315, H319, H335) for oral toxicity, skin/eye irritation, and respiratory sensitization .

Comparison with Structurally Similar Compounds

Methyl Esters of 3-Hydroxycyclobutanecarboxylate

| Property | Ethyl 3-Hydroxycyclobutanecarboxylate | Mthis compound (CAS 4934-99-0) | trans-Mthis compound (CAS 63485-51-8) |

|---|---|---|---|

| Molecular Formula | C₇H₁₂O₃ | C₆H₁₀O₃ | C₆H₁₀O₃ |

| Molecular Weight | 144.17 g/mol | 130.14 g/mol | 130.14 g/mol |

| Ester Group | Ethyl | Methyl | Methyl |

| Stereochemistry | cis or trans | Not specified | trans-configuration |

| Synthesis | Hydrogenolysis of benzyl derivatives | Esterification of 3-hydroxycyclobutanecarboxylic acid | Similar to methyl ester, with stereochemical control |

| Applications | Intermediate in drug synthesis | Limited data; likely similar reactivity | Used in stereoselective reactions |

Key Differences :

Cyclohexane-Based Analogs

| Property | This compound | Methyl 4-Hydroxycyclohexanecarboxylate (CAS 17449-76-2) |

|---|---|---|

| Ring Size | 4-membered (cyclobutane) | 6-membered (cyclohexane) |

| Ring Strain | High (angle strain) | Low (chair conformation) |

| Reactivity | More reactive; prone to ring-opening | Stable; used in controlled release formulations |

| Boiling Point | Not reported | Higher due to larger ring and reduced volatility |

Key Insight : Cyclobutane’s strain enhances reactivity, making it valuable in synthesizing strained intermediates, whereas cyclohexane derivatives prioritize stability .

Benzyl and Oxo Derivatives

| Property | This compound | Benzyl 3-Hydroxycyclobutanecarboxylate (CAS 5764-85-2) | Ethyl 3-Oxocyclobutanecarboxylate (CAS 13043-49-7) |

|---|---|---|---|

| Functional Group | Hydroxyl | Hydroxyl + benzyl ether | Ketone |

| Synthesis | Hydrogenolysis | Benzyl protection followed by esterification | Oxidation of hydroxyl derivative |

| Applications | Pharmaceutical intermediate | Protected intermediate for selective reactions | Precursor for Grignard reactions |

| Reactivity | Nucleophilic hydroxyl group | Stable under acidic conditions | Electrophilic ketone for additions |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 3-hydroxycyclobutanecarboxylate, and how is reaction progress monitored?

- Methodology : The compound is synthesized via cyclization reactions and functional group modifications. For example, hydrogenolysis of benzyl-protected intermediates (e.g., 3-benzyloxycyclobutanecarboxylic acid esters) using palladium catalysts yields the hydroxylated product . Reaction conditions (temperature, solvent, catalyst loading) are optimized to maximize yield.

- Characterization : High-Performance Liquid Chromatography (HPLC) monitors reaction progress, while Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) spectroscopy confirm structural integrity. For instance, NMR signals at δ 1.27 (triplet, CH3) and δ 4.15 (quartet, CH2) are diagnostic for the ethyl ester group .

Q. How do the hydroxyl and carboxylate groups influence the compound’s reactivity in organic synthesis?

- Functional Group Interactions : The hydroxyl group acts as a nucleophile in esterification or protection reactions, while the carboxylate participates in decarboxylation or condensation. For example, oxidation with TiO2 converts the hydroxyl group to a ketone, enabling further derivatization .

- Reaction Design : Controlled conditions (e.g., low temperatures for Grignard additions) prevent side reactions. IR spectroscopy (e.g., strong C=O stretch at 1730 cm⁻¹) tracks functional group transformations .

Q. What role does this compound play in medicinal chemistry as a building block?

- Applications : It serves as a precursor for bioactive molecules. For instance, hydrogenolysis of its benzyl-protected analogs generates intermediates for antiviral or anti-inflammatory agents .

- Pharmacokinetic Insight : High gastrointestinal absorption (predicted logP ~1.5) makes it suitable for oral drug candidates .

Advanced Research Questions

Q. How can researchers optimize the oxidation of this compound to its ketone derivative?

- Catalyst Comparison : TiO2 achieves higher yields (78%) compared to CrO3 (38%) due to milder reaction conditions and reduced over-oxidation. Reaction monitoring via NMR ensures product purity .

- Mechanistic Insight : The oxidation proceeds via a radical intermediate, confirmed by electron paramagnetic resonance (EPR) studies in analogous systems .

Q. What stereochemical considerations are critical when synthesizing this compound analogs for biological testing?

- Stereoselectivity : The cyclobutane ring’s strain influences stereochemical outcomes. For example, cis/trans isomerism in methyl-substituted analogs affects binding to enzyme active sites .

- Analytical Validation : Chiral HPLC or X-ray crystallography resolves stereoisomers, as seen in studies of 3-amino-2,2-dimethylcyclobutane-carboxylic acid derivatives .

Q. How do halogenated analogs (e.g., 3-iodo vs. 3-bromo derivatives) differ in reactivity and biological activity?

- Reactivity Trends : Iodinated analogs exhibit higher electrophilicity due to iodine’s polarizability, enabling efficient nucleophilic substitutions. Brominated analogs show moderate reactivity, while chlorinated ones are less active .

- Biological Impact : Iodinated derivatives demonstrate enhanced antimicrobial activity in vitro, attributed to improved membrane permeability .

Q. What computational approaches are used to predict the binding affinity of this compound derivatives?

- Modeling Techniques : Density Functional Theory (DFT) calculates electronic properties, while molecular docking (e.g., AutoDock Vina) simulates interactions with target proteins like cyclooxygenase-2 .

- Validation : Correlation between computed binding energies and experimental IC50 values validates predictions .

Q. How can researchers address variability in biological activity data across studies?

- Standardization : Use consistent assay conditions (e.g., cell lines, incubation times). For example, discrepancies in cytotoxicity data may arise from differences in cell permeability or metabolic rates .

- Data Reconciliation : Meta-analysis of logP, solubility, and protein-binding parameters identifies outliers. Cross-referencing with PubChem datasets improves reliability .

Tables for Key Comparisons

Table 1. Reactivity of Halogenated Cyclobutane Derivatives

| Halogen | LogP | Reactivity Level | Biological Activity (MIC, μg/mL) |

|---|---|---|---|

| Iodo | 2.1 | High | 1.5 (E. coli) |

| Bromo | 1.8 | Moderate | 12.0 (E. coli) |

| Chloro | 1.4 | Low | >50 (E. coli) |

Table 2. Oxidation Catalysts for this compound

| Catalyst | Yield (%) | Byproducts | Conditions |

|---|---|---|---|

| TiO2 | 78 | Minimal | Mild, 40°C |

| CrO3 | 38 | Over-oxidized | Harsh, 80°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.